PHM-27 (human)

Descripción

BenchChem offers high-quality PHM-27 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHM-27 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

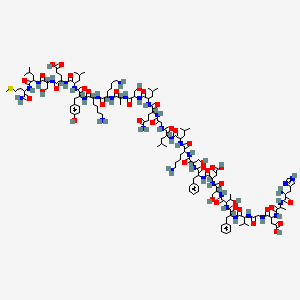

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIOQUUAYXLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H214N34O40S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2985.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Characterization of PHM-27: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and molecular characterization of the human peptide hormone PHM-27 (Peptide Histidine Methionine-27). Initially identified through the molecular cloning of the precursor for Vasoactive Intestinal Peptide (VIP), PHM-27 is a 27-amino acid peptide with significant biological activities. This document details the seminal experiments that led to its discovery, including the methodologies for cDNA library construction, screening, and gene structure analysis. Furthermore, it outlines the key functional assays that have defined its role as a potent agonist of the human calcitonin receptor, a modulator of insulin secretion, and a potential prolactin-releasing factor. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate the logical workflows and signaling pathways central to the understanding of PHM-27.

Discovery and History

The discovery of human PHM-27 is intrinsically linked to the study of the Vasoactive Intestinal Peptide (VIP). In the early 1980s, researchers investigating the biosynthesis of VIP in human neuroblastoma cells identified a precursor protein, prepro-VIP.[1] Through the process of cloning and sequencing the complementary DNA (cDNA) corresponding to the mRNA of this precursor, it was revealed that the prepro-VIP polypeptide contained the sequences for not only VIP but also a novel 27-amino acid peptide.[1]

This newly discovered peptide was named PHM-27, for Peptide Histidine Methionine, reflecting its N-terminal histidine and C-terminal methionine residues.[1] It was found to be the human homolog of a previously isolated porcine peptide, PHI-27 (Peptide Histidine Isoleucine), differing by only two amino acids.[1] Subsequent analysis of the human prepro-VIP/PHM-27 gene revealed that PHM-27 and VIP are encoded on two separate and adjacent exons, suggesting a gene duplication event during evolution.[2][3] The gene for the human VIP/PHM-27 precursor is composed of seven exons spanning approximately 9 kilobases.[4]

Molecular and Genetic Characteristics

Gene Structure and Precursor Protein

The human prepro-VIP/PHM-27 gene is a single-copy gene that gives rise to a precursor protein from which both PHM-27 and VIP are proteolytically processed.[4] The precursor protein contains a signal peptide, an N-terminal peptide, PHM-27, a bridging peptide, and VIP.

Amino Acid Sequence

Human PHM-27 is a 27-amino acid peptide with the following primary structure:

His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2

Biological Activity and Quantitative Data

PHM-27 exhibits a range of biological activities, primarily through its interaction with G-protein coupled receptors. The most well-characterized of these is its potent agonism at the human calcitonin receptor.

| Parameter | Value | Receptor/System | Reference |

| EC50 | 11 nM | Human Calcitonin Receptor | [1] |

| Function | Agonist | Human Calcitonin Receptor | [1] |

| Effect | Enhances glucose-induced insulin secretion | Pancreatic β-cells | |

| Effect | Stimulates prolactin release | Pituitary cells | [5] |

Experimental Protocols

Discovery of PHM-27: cDNA Library Screening

Objective: To isolate the cDNA clone encoding the human prepro-VIP/PHM-27 protein.

Methodology:

-

RNA Isolation: Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.

-

mRNA Purification: Poly(A)+ RNA (mRNA) was isolated from the total RNA using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: First-strand cDNA was synthesized from the mRNA template using reverse transcriptase and an oligo(dT) primer. The second strand was synthesized using DNA polymerase I.

-

Vector Ligation: The double-stranded cDNA was inserted into a suitable plasmid vector (e.g., pBR322) that had been linearized with a restriction enzyme and tailed with complementary homopolymers.

-

Transformation: The recombinant plasmids were transformed into a competent strain of E. coli.

-

Library Screening:

-

Bacterial colonies were transferred to nitrocellulose filters.

-

The filters were treated to lyse the bacteria and denature the DNA.

-

The filters were hybridized with a radiolabeled synthetic oligonucleotide probe designed based on a known conserved region of the VIP sequence.

-

Positive colonies were identified by autoradiography.

-

-

Clone Characterization: Plasmid DNA from positive colonies was isolated, and the cDNA insert was sequenced using the Maxam-Gilbert or Sanger sequencing method to deduce the amino acid sequence of the prepro-VIP/PHM-27 protein.

Functional Characterization: Calcitonin Receptor Binding Assay

Objective: To determine the binding affinity of PHM-27 for the human calcitonin receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from cells expressing the human calcitonin receptor.

-

Radioligand: 125I-labeled salmon calcitonin was used as the radioligand.

-

Competition Binding Assay:

-

A constant concentration of the radioligand was incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled PHM-27.

-

The incubation was carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters was measured using a gamma counter.

-

Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of PHM-27 that inhibits 50% of the specific binding of the radioligand) was calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Functional Characterization: cAMP Accumulation Assay

Objective: To assess the functional activity of PHM-27 at the human calcitonin receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Cells expressing the human calcitonin receptor were cultured in appropriate media.

-

Assay Preparation: Cells were seeded in multi-well plates and grown to a suitable confluency.

-

Stimulation: The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells were stimulated with varying concentrations of PHM-27 for a defined period.

-

Cell Lysis: The cells were lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a fluorescence-based assay.

-

Data Analysis: A dose-response curve was generated by plotting the cAMP concentration against the logarithm of the PHM-27 concentration. The EC50 value, representing the concentration of PHM-27 that produces 50% of the maximal response, was determined from this curve.

Signaling Pathway

PHM-27 exerts its effects by binding to the human calcitonin receptor, a Class B G-protein coupled receptor (GPCR). This interaction primarily activates the Gs alpha subunit of the heterotrimeric G-protein.

Conclusion

The discovery of PHM-27 represents a significant milestone in peptide hormone research, illustrating the power of molecular cloning techniques in identifying novel bioactive molecules. Its potent agonism at the calcitonin receptor and its effects on insulin and prolactin secretion highlight its potential as a therapeutic target and a valuable tool for physiological research. The experimental workflows and methodologies detailed in this guide provide a foundational understanding for professionals in the field of drug discovery and development, offering a historical perspective and practical insights into the characterization of novel peptide hormones.

References

- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PHM-27 Gene and Precursor Protein Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide that plays a significant role in various physiological processes. It is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. PHM-27, along with VIP, is derived from a common precursor protein, prepro-VIP, which is encoded by the VIP gene. This guide provides a comprehensive overview of the PHM-27 gene and its precursor protein, detailing their structure, processing, and the experimental methodologies used for their study.

Data Presentation

Quantitative Data on the Human PHM-27/VIP Gene

The human VIP gene, which co-encodes PHM-27 and VIP, is located on chromosome 6q25.2. The gene spans approximately 8,837 base pairs and is composed of seven exons and six introns[1].

| Feature | Size (base pairs) | Encoded Product/Function |

| Total Gene Size | ~8,837 | Prepro-VIP mRNA |

| Exon 1 | 165 | 5' Untranslated Region |

| Exon 2 | 117 | Signal Peptide |

| Exon 3 | 123 | N-terminal portion of pro-VIP |

| Exon 4 | 105 | PHM-27 |

| Exon 5 | 132 | Vasoactive Intestinal Peptide (VIP) |

| Exon 6 | 89 | C-terminal portion of pro-VIP and termination codon |

| Exon 7 | 724 | 3' Untranslated Region |

Quantitative Data on the Human PHM-27 Peptide and its Precursor

The primary translation product of the VIP gene is prepro-VIP, a 170-amino acid protein[2]. Post-translational processing of this precursor yields several peptides, including PHM-27 and VIP[2][3].

| Feature | Value |

| Prepro-VIP Molecular Weight | ~20,000 Da[1] |

| Pro-VIP Molecular Weight | ~17,500 Da[1] |

| PHM-27 Molecular Weight | 2985.46 g/mol [3] |

| PHM-27 Amino Acid Sequence | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 |

| PHM-27 Potency (EC50) at human Calcitonin Receptor | 11 nM[4] |

Precursor Protein Structure and Post-Translational Processing

The prepro-VIP protein undergoes a series of proteolytic cleavages to generate the mature PHM-27 and VIP peptides. This process is crucial for their biological activity.

The initial cleavage of the signal peptide from prepro-VIP results in pro-VIP. Prohormone convertases then cleave pro-VIP at dibasic amino acid sites to release PHM-GKR and VIP-GKR, along with other peptide fragments[2][3]. The C-terminal Gly-Lys-Arg extensions are further processed by a carboxypeptidase to remove the Lys and Arg residues, followed by an amidating enzyme that converts the C-terminal Glycine into an amide group, a modification crucial for the biological activity of both PHM-27 and VIP[2].

Experimental Protocols

Cloning of the Human VIP/PHM-27 Gene

Objective: To isolate and sequence the gene encoding the human prepro-VIP.

Methodology:

-

Library Screening: A human genomic library constructed in a lambda phage vector is screened.

-

Probe Preparation: Synthetic oligodeoxynucleotide probes are designed based on the known cDNA sequence of human prepro-VIP mRNA. The probes are radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Hybridization: The phage library is plated, and the DNA is transferred to nitrocellulose filters. The filters are hybridized with the radiolabeled probes.

-

Isolation and Characterization: Positive phage plaques are isolated, and their DNA is purified. The DNA is then subjected to restriction enzyme digestion and Southern blot analysis to map the gene.

-

Sequencing: The DNA fragments containing the VIP gene are subcloned into a plasmid vector and sequenced using the dideoxy chain-termination method to determine the complete nucleotide sequence of the exons and flanking intron regions[1][5].

RNA Gel Blot (Northern) Hybridization for VIP/PHM-27 mRNA Detection

Objective: To detect and quantify the expression of VIP/PHM-27 mRNA in different tissues.

Methodology:

-

RNA Isolation: Total RNA is extracted from various tissues using a guanidinium thiocyanate-phenol-chloroform extraction method.

-

Gel Electrophoresis: RNA samples are denatured and separated by size on a formaldehyde-agarose gel.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane.

-

Probe Labeling: A cDNA probe specific for VIP/PHM-27 is radiolabeled with ³²P.

-

Hybridization: The membrane is incubated with the radiolabeled probe in a hybridization solution overnight at an appropriate temperature (e.g., 42°C).

-

Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

-

Autoradiography: The membrane is exposed to X-ray film to visualize the hybridized probe, revealing the size and relative abundance of the VIP/PHM-27 mRNA[6].

Receptor Selection and Amplification Technology (R-SAT) Assay

Objective: To identify the receptor for an orphan peptide like PHM-27.

Methodology:

-

Cell Culture and Transfection: A cell line that does not normally respond to the peptide of interest (e.g., NIH 3T3 cells) is transiently transfected with a library of G-protein coupled receptor (GPCR) cDNAs.

-

Ligand Stimulation: The transfected cells are exposed to the orphan peptide (e.g., PHM-27).

-

Selection and Amplification: Only the cells that have been successfully transfected with the cognate receptor for the peptide will be stimulated to proliferate. Over several days, these cells will outgrow the non-responsive cells.

-

Receptor Identification: The receptor cDNA from the proliferated cells is recovered and sequenced to identify the specific receptor that was activated by the orphan peptide[4].

Cyclic AMP (cAMP) Assay

Objective: To measure the intracellular accumulation of cAMP in response to PHM-27 stimulation, confirming its agonist activity at a specific receptor.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., human calcitonin receptor) are cultured in appropriate media.

-

Stimulation: The cells are treated with varying concentrations of PHM-27 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The amount of cAMP in the cell lysate is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a bioluminescence-based assay[7].

Signaling Pathway

PHM-27 has been identified as a potent agonist of the human calcitonin receptor (CTR), a G-protein coupled receptor[4]. The binding of PHM-27 to the CTR activates the stimulatory G-protein, Gαs. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Conclusion

The co-encoding of PHM-27 and VIP within a single gene and their coordinated post-translational processing highlight a sophisticated mechanism for generating multiple bioactive peptides from a single precursor. This technical guide provides a detailed overview of the molecular architecture of the PHM-27 gene and its precursor protein, along with the experimental approaches used to elucidate their structure and function. A thorough understanding of these aspects is crucial for researchers and professionals involved in the development of novel therapeutics targeting the VIP/secretin/glucagon peptide family and their receptors.

References

- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. bachem.com [bachem.com]

- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the human vasoactive intestinal polypeptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Calcitonin Receptor and Calcitonin Receptor-like Receptor by Membrane-anchored Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Peptide Histidine Methioninamide-27 (PHM-27): Sequence, Modifications, and Function

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the human Peptide Histidine Methioninamide-27 (PHM-27), a 27-amino acid peptide derived from the prepro-vasoactive intestinal polypeptide (prepro-VIP).[1][2] PHM-27 is notable for its close structural relation to Vasoactive Intestinal Peptide (VIP) and its distinct biological activities, primarily as a potent agonist for the human calcitonin receptor.[2][3][4] This guide details its core amino acid sequence, critical post-translational modifications, signaling pathways, and the experimental protocols used for its characterization.

Core Amino Acid Sequence and Modifications

PHM-27 is a 27-amino acid peptide with a specific sequence that dictates its structure and function. It is encoded on an exon adjacent to the one encoding for VIP in the human genome.[5][6][7]

Primary Amino Acid Sequence: The single-letter code for the human PHM-27 sequence is as follows: H-A-D-G-V-F-T-S-D-F-S-K-L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-M-NH₂ [3][8]

Post-Translational Modification (PTM): C-Terminal Amidation A critical modification for the biological activity of PHM-27 is the amidation of the C-terminal methionine residue.[2] This post-translational modification, where the C-terminal carboxyl group is converted to a carboxamide, is common for bioactive peptides. It neutralizes the negative charge, which can increase the peptide's stability by making it more resistant to degradation by carboxypeptidases. This modification is often essential for receptor binding and subsequent biological activity.

Quantitative Data Summary

The key quantitative and identifying data for human PHM-27 are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Full Name | Peptide Histidine Methioninamide-27 | [9][10] |

| Abbreviation | PHM-27 | [9][10] |

| Amino Acid Length | 27 | [3] |

| Sequence | HADGVFTSDFSKLLGQLSAKKYLESLM | [2][8] |

| C-Terminal Modification | Amidation (Methioninamide) | [2] |

| Molecular Formula | C₁₃₅H₂₁₄N₃₄O₄₀S | [2][8] |

| Average Molecular Weight | ~2985.4 Da | [2][8][9] |

| CAS Number | 87403-73-4 | [2] |

Signaling Pathway of PHM-27

PHM-27 functions as a potent agonist at the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR).[2][3][4] Its binding affinity and efficacy are comparable to that of human calcitonin itself, with a reported EC₅₀ of 11 nM.[2][3][4] The activation of the hCTr by PHM-27 initiates a well-defined intracellular signaling cascade.

Upon binding to the hCTr, PHM-27 induces a conformational change in the receptor, which activates an associated heterotrimeric Gs protein. The activated Gαs subunit exchanges GDP for GTP and subsequently stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a cellular response. In pancreatic β-cells, for instance, this pathway enhances glucose-induced insulin secretion.[2][3]

Caption: PHM-27 signaling cascade via the human calcitonin receptor (hCTr).

Experimental Protocols

The characterization of PHM-27 involves verifying its primary structure and assessing its biological function. Below are detailed methodologies for these key experiments.

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the amino acid sequence and C-terminal amidation of synthetic or purified PHM-27.

-

Objective: To verify the primary amino acid sequence and the mass shift corresponding to C-terminal amidation.

-

Materials:

-

Purified or synthetic PHM-27 sample.

-

Solvents: Acetonitrile (ACN), Water (H₂O), Formic Acid (FA).

-

Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[11]

-

Reversed-phase C18 column.

-

-

Methodology:

-

Sample Preparation: Dissolve the lyophilized PHM-27 peptide in an appropriate solvent, such as 5% acetonitrile in water with 0.1% TFA, to a final concentration of 1 mg/mL.[2][9]

-

Liquid Chromatography (LC): Inject the sample onto a C18 column. Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN) in water with 0.1% formic acid. This separates the peptide from any impurities.

-

Mass Spectrometry (MS1 Scan): As the peptide elutes from the column, introduce it into the mass spectrometer via electrospray ionization (ESI).[12][13] Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. The theoretical monoisotopic mass of amidated PHM-27 is approximately 2983.54 Da. The observed mass should match this value.

-

Tandem Mass Spectrometry (MS/MS Scan): Isolate the precursor ion corresponding to PHM-27 in the mass spectrometer. Fragment the ion using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[14][15]

-

Data Analysis: Analyze the resulting MS/MS spectrum. The mass differences between the fragment ions (b- and y-ions) are used to deduce the amino acid sequence.[12] The presence of the C-terminal amide is confirmed by observing the correct mass for the y-ion series, which will be 1 Da less than if it were a free carboxyl group. Match the experimental fragmentation pattern against the theoretical sequence using appropriate software.

-

This protocol describes a cell-based assay to measure the ability of PHM-27 to activate the hCTr and induce cAMP production.

-

Objective: To quantify the functional potency (EC₅₀) of PHM-27 at the human calcitonin receptor.

-

Materials:

-

Host cell line (e.g., HEK293 or CHO cells) that does not endogenously express hCTr.

-

Expression vector containing the cDNA for human hCTr.

-

Transfection reagent.

-

PHM-27 peptide, human calcitonin (positive control).

-

Cell culture medium, fetal bovine serum (FBS).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Methodology:

-

Cell Culture and Transfection: Culture the host cells in appropriate media. Transiently transfect the cells with the hCTr expression vector using a suitable transfection reagent. Allow 24-48 hours for receptor expression.

-

Peptide Treatment: Seed the transfected cells into a 96-well plate. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor. Add varying concentrations of PHM-27 or human calcitonin to the wells.

-

cAMP Measurement: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C. Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer’s instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of PHM-27 required to elicit 50% of the maximal response. Compare this value to that of the positive control (calcitonin).

-

Caption: Workflow for the characterization of PHM-27.

References

- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. PHM-27 (human) | C135H214N34O40S | CID 16133840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. phoenixpeptide.com [phoenixpeptide.com]

- 10. Human Peptide Histidine-Methionine 27 (PHM-27) peptide (27-aa, amide) [4adi.com]

- 11. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]

- 12. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 13. polarispeptides.com [polarispeptides.com]

- 14. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]

- 15. creative-biolabs.com [creative-biolabs.com]

Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27): A Shared Lineage and Functional Nexus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27) are two closely related neuropeptides that play crucial roles in a myriad of physiological processes. Their relationship extends beyond functional similarities to a shared genetic origin, as both are derived from the same precursor protein, prepro-VIP. This guide provides a comprehensive technical overview of the core relationship between VIP and PHM-27, detailing their genetic organization, post-translational processing, receptor interactions, and downstream signaling pathways. Quantitative data on receptor binding and functional potency are presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and logical relationships are visualized through diagrams to facilitate a deeper understanding of their intricate interplay.

Genetic Origin and Post-Translational Processing

VIP and PHM-27 are encoded by a single gene, the VIP gene.[1] In humans, this gene gives rise to a precursor protein known as prepro-VIP, which contains the sequences for both VIP and PHM-27. In many other mammals, the precursor contains a closely related peptide called Peptide Histidine Isoleucine (PHI) instead of PHM-27. The coding sequences for VIP and PHM-27 are located on two distinct exons within the VIP gene.[2]

The synthesis of the mature peptides involves a series of post-translational modifications of the prepro-VIP protein. This process, which occurs within the endoplasmic reticulum and Golgi apparatus, includes signal peptide cleavage, prohormone convertase-mediated excision of the peptide sequences, and C-terminal amidation. The differential processing of the prepro-VIP transcript can potentially lead to variations in the relative expression of VIP and PHM-27, although in many tissues they are co-expressed.

Receptor Interactions and Signaling Pathways

Both VIP and PHM-27 exert their biological effects by binding to and activating a specific family of G protein-coupled receptors (GPCRs), namely the VPAC receptors. There are two main subtypes of VPAC receptors: VPAC1 and VPAC2.[3][4] These receptors are distributed in various tissues throughout the body, including the central nervous system, gastrointestinal tract, and immune system, which accounts for the wide range of physiological functions attributed to VIP and PHM-27.

While both peptides can bind to VPAC receptors, they exhibit different binding affinities and potencies. Generally, VIP is the more potent and higher-affinity ligand for both VPAC1 and VPAC2 receptors compared to PHM-27.[5][6]

Upon ligand binding, VPAC receptors undergo a conformational change that leads to the activation of intracellular signaling cascades. The primary signaling pathway activated by VPAC receptors is the adenylyl cyclase pathway. Activation of the receptor leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

In addition to the canonical Gs-cAMP-PKA pathway, VPAC receptors have also been shown to couple to other G proteins, such as Gq and Gi, leading to the activation of the phospholipase C (PLC) pathway. This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and functional potencies of VIP and PHM-27 at VPAC receptors. It is important to note that direct comparative studies for PHM-27 are limited, and some data is inferred from studies on its non-human mammalian equivalent, PHI.

Table 1: Receptor Binding Affinities (Ki / IC50)

| Ligand | Receptor | Cell Line/Tissue | Ki / IC50 (nM) | Reference |

| VIP | VPAC1 | CHO cells | 0.5 - 5 | [7] |

| VIP | VPAC2 | CHO cells | 1 - 10 | [7] |

| PHI | VIP Receptors | Rat Brain/Pituitary/Liver | >10-fold lower affinity than VIP | [5] |

| PHI | VIP Receptors | Rat Uterus | ~100-fold lower affinity than VIP | [5] |

| VIP | VPAC1 | Human T cells | 5 (IC50) | [8] |

| PHM | VPAC1 | Human T cells | >100 (IC50) | [8] |

Table 2: Functional Potencies (EC50)

| Ligand | Receptor | Assay | Cell Line/Tissue | EC50 (nM) | Reference |

| VIP | VPAC1 | cAMP Accumulation | CHO cells | 0.1 - 1 | [7] |

| VIP | VPAC2 | cAMP Accumulation | CHO cells | 0.5 - 5 | [7] |

| VIP | VPAC1 | Iodide Efflux | Calu-3 cells | 7.6 | [2] |

| PHM | N/A | Relaxation | Human Circumflex Vein | Similar to VIP | [9] |

| PHM | N/A | Relaxation | Human Corpus Cavernosum | Less potent than VIP | [9] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of unlabeled VIP and PHM-27 to VPAC receptors by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

Cells or tissues expressing VPAC1 or VPAC2 receptors.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

-

Radiolabeled VIP (e.g., [¹²⁵I]-VIP).

-

Unlabeled VIP and PHM-27.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a microplate, combine the cell membranes, a fixed concentration of [¹²⁵I]-VIP, and increasing concentrations of unlabeled VIP or PHM-27.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, include a set of wells with a high concentration of unlabeled VIP.

-

-

Separation and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled competitor.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency of VIP and PHM-27 by quantifying their ability to stimulate cAMP production in whole cells.

Materials:

-

Cells expressing VPAC1 or VPAC2 receptors (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

-

VIP and PHM-27.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Methodology:

-

Cell Culture:

-

Culture the cells in appropriate medium until they reach the desired confluency.

-

Seed the cells into a multi-well plate and allow them to attach overnight.

-

-

cAMP Stimulation:

-

Aspirate the culture medium and wash the cells with stimulation buffer.

-

Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer to prevent cAMP degradation.

-

Add increasing concentrations of VIP or PHM-27 to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the instructions of the cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen assay method.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the peptide agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Conclusion

The intricate relationship between VIP and PHM-27, from their shared genetic blueprint to their synergistic and sometimes distinct actions at the receptor level, provides a fascinating example of molecular co-evolution and functional diversification. For researchers and drug development professionals, a thorough understanding of their commonalities and differences is paramount for the design of selective and potent therapeutics targeting the VPAC receptor system. The data and protocols presented in this guide offer a foundational resource for further investigation into the physiological and pathophysiological roles of these important neuropeptides.

References

- 1. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHI preferentially binds to VIP receptors in normal rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Vasoactive intestinal polypeptide (VIP) and peptide histidine methionine (PHM) in human penile corpus cavernosum tissue and circumflex veins: localization and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Whitepaper: PHM-27 as an Endogenous Agonist of the Human Calcitonin Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine-27 (PHM-27), an endogenous peptide product of the human prepro-vasoactive intestinal polypeptide, has been identified as a potent and selective agonist of the human calcitonin receptor (hCTR).[1][2] The calcitonin receptor, a class B G protein-coupled receptor (GPCR), is a key regulator of calcium homeostasis and bone metabolism.[3][4] Functional studies have demonstrated that PHM-27 activates the hCTR with a potency similar to that of the native ligand, human calcitonin, primarily through the Gαs-adenylyl cyclase-cAMP signaling cascade.[1][3] This document provides a comprehensive technical overview of PHM-27's interaction with the calcitonin receptor, including quantitative pharmacological data, detailed signaling pathways, and the experimental methodologies used for its characterization. This information is intended to support further research and drug development efforts targeting the calcitonin receptor system.

Introduction to PHM-27 and the Calcitonin Receptor

The calcitonin (CT) family of peptides, which includes calcitonin, calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin, plays diverse roles in physiology.[5][6] These peptides exert their effects through a family of class B GPCRs, namely the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR).[7] The pharmacological specificity of these receptors is further modulated by a family of single-transmembrane accessory proteins known as Receptor Activity-Modifying Proteins (RAMPs).[7][8]

PHM-27 is a 27-amino acid peptide that was initially considered an 'orphan peptide' with no known receptor.[1] Subsequent screening of peptide libraries against various GPCRs revealed that PHM-27 selectively activates the human calcitonin receptor (hCTR).[1] This interaction is specific, as no significant activity was observed at other related receptors like the Parathyroid Hormone 1 Receptor (PTH1R) or the Glucagon-like peptide 1 (GLP-1) receptor in the same screening assays.[1]

The calcitonin receptor itself is a primary therapeutic target for metabolic bone disorders such as osteoporosis and Paget's disease, due to its profound inhibitory effect on osteoclastic bone resorption.[3][5] The discovery of PHM-27 as a novel endogenous agonist provides a new tool for probing CTR function and may open new avenues for therapeutic intervention.

Agonist Activity and Potency of PHM-27

PHM-27 has been characterized as a full agonist at the human calcitonin receptor, exhibiting efficacy comparable to the endogenous ligand, human calcitonin.[1] Its potency has been quantified in cell-based functional assays that measure the downstream accumulation of cyclic AMP (cAMP).

Table 1: Agonist Potency at the Human Calcitonin Receptor (CTR)

| Ligand | Assay Type | Measured Parameter | Potency (EC₅₀) | Cell System | Reference(s) |

| PHM-27 | cAMP Accumulation | EC₅₀ | 11 nM | Transiently expressed hCTR | [1][2][9] |

| Calcitonin | cAMP Flux | EC₅₀ | 0.0512 nM | HiTSeeker CALCR Cell Line | [10] |

| Calcitonin | Calcium Flux | EC₅₀ | 80 nM | HiTSeeker CALCR Cell Line | [10] |

EC₅₀ (Half maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible response.

Signaling Pathways of the Calcitonin Receptor

The calcitonin receptor is known to couple to multiple G proteins, leading to the activation of several intracellular signaling pathways.[3][11] The canonical and most well-characterized pathway involves the coupling to the stimulatory G protein, Gαs.

Upon agonist binding by ligands such as calcitonin or PHM-27, the CTR undergoes a conformational change that activates the associated Gαs protein.[6] This activation leads to the dissociation of the Gα subunit, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[6][12] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream substrates to elicit a cellular response.[3] In osteoclasts, this signaling cascade ultimately leads to the inhibition of bone resorption.[3][4]

While the Gαs-cAMP pathway is primary, studies have also reported CTR coupling to other G proteins, including Gαi (inhibitory) and Gαq, which can lead to the activation of Protein Kinase C (PKC) and mobilization of intracellular calcium.[3][11]

References

- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitonin and calcitonin receptors: bone and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcitonin and Bone Physiology: In Vitro, In Vivo, and Clinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcitonin, human – Agonist of the calcitonin receptor CTR - SB PEPTIDE [sb-peptide.com]

- 7. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling [frontiersin.org]

- 9. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. innoprot.com [innoprot.com]

- 11. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The PHM-27 Signaling Pathway in Pancreatic Beta Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine-27 (PHM-27), a neuropeptide co-synthesized with Vasoactive Intestinal Peptide (VIP), plays a significant role in modulating pancreatic beta-cell function. This technical guide provides an in-depth examination of the PHM-27 signaling pathway, its physiological impact on insulin secretion, and the experimental methodologies used for its characterization. Evidence strongly indicates that PHM-27 potentiates glucose-stimulated insulin secretion (GSIS) primarily by activating the VPAC2 receptor, a Gs protein-coupled receptor. This activation initiates a canonical downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), Protein Kinase A (PKA), and Epac. These effectors converge to modulate ion channel activity and enhance the exocytosis of insulin-containing granules. This guide summarizes the current understanding of this pathway, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate comprehension.

Introduction to PHM-27

PHM-27 is a 27-amino acid peptide that belongs to the secretin/glucagon/VIP superfamily. It is derived from the same precursor protein, prepro-VIP, as Vasoactive Intestinal Peptide (VIP) and shares significant sequence homology with VIP.[1] Initially identified through the cloning of the gene encoding human VIP, PHM-27 is considered the human counterpart to the porcine peptide PHI-27.[1] Its co-localization and co-secretion with VIP in neurons innervating pancreatic islets suggest a coordinated role in the regulation of endocrine function. The primary physiological role of PHM-27 in the pancreas is the potentiation of glucose-stimulated insulin secretion (GSIS) from beta cells.

The Core Signaling Pathway

The insulinotropic action of PHM-27 is mediated by a canonical Gs protein-coupled receptor (GPCR) signaling pathway. The key molecular events are detailed below.

Receptor Binding

While PHM-27 is structurally similar to VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), its effects on insulin secretion are predominantly mediated through the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2) . Beta cells express both VPAC1 and VPAC2 receptors, but VPAC2 activation is specifically linked to the stimulation of insulin secretion, whereas VPAC1 is more associated with glucagon release.[2] VIP and PHM-27 bind to VPAC2 receptors on the beta-cell surface, inducing a conformational change that activates the associated heterotrimeric Gs protein.

Gs Protein Activation and cAMP Production

Upon receptor activation, the α-subunit of the Gs protein (Gαs) releases GDP, binds GTP, and dissociates from the βγ-subunits. The activated Gαs-GTP complex then binds to and stimulates the membrane-bound enzyme adenylyl cyclase (AC) . Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP) , leading to a rapid, dose-dependent increase in intracellular cAMP concentration.[2]

Downstream Effectors: PKA and Epac

The elevation of intracellular cAMP activates two main downstream effector pathways that are crucial for amplifying the insulin secretion signal:

-

Protein Kinase A (PKA) Pathway : cAMP binds to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA phosphorylates numerous target proteins involved in insulin exocytosis, including components of the exocytotic machinery and ion channels.

-

Exchange Protein directly Activated by cAMP (Epac) Pathway : cAMP can also directly bind to and activate Epac (specifically Epac2A in beta cells), a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. The Epac pathway is considered a parallel, PKA-independent route for cAMP-mediated potentiation of insulin release.

The following diagram illustrates the core PHM-27 signaling cascade.

Caption: Core PHM-27 signaling pathway in pancreatic beta cells.

Physiological Effects on Beta Cells

The activation of the PHM-27/VPAC2/cAMP pathway results in several key physiological changes within the beta cell, culminating in enhanced insulin secretion.

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

The primary and most well-documented effect of PHM-27 is the potentiation of GSIS. The cAMP signal generated by PHM-27 acts synergistically with the signaling pathways initiated by glucose metabolism. While glucose metabolism increases the ATP/ADP ratio to close KATP channels and trigger insulin release (the "triggering pathway"), cAMP amplifies this signal. This "amplifying pathway" makes the exocytotic machinery more sensitive to calcium and helps to mobilize insulin granules from the reserve pool to the readily releasable pool at the plasma membrane.

Modulation of Ion Channel Activity

The PKA and Epac2A pathways influence ion channel activity to increase intracellular calcium ([Ca2+]i):

-

KATP Channels : PKA-dependent phosphorylation can contribute to the closure of ATP-sensitive potassium (KATP) channels, further depolarizing the cell membrane.

-

Voltage-Dependent Calcium Channels (VDCCs) : PKA can phosphorylate L-type VDCCs, increasing their open probability and leading to a greater influx of extracellular Ca2+.

-

Intracellular Ca2+ Stores : cAMP signaling can also mobilize Ca2+ from intracellular stores, such as the endoplasmic reticulum, further contributing to the rise in cytosolic Ca2+.[3]

Regulation of Gene Expression

While direct studies on PHM-27's effect on the beta-cell transcriptome are lacking, the pathway it activates is known to influence gene expression. Activated PKA can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. Genes regulated by the cAMP/PKA/CREB axis are involved in beta-cell survival, proliferation, and function.

Quantitative Data

Specific dose-response data for PHM-27 in pancreatic beta cells is limited in publicly available literature. However, studies on transgenic animals and related peptides provide valuable quantitative insights.

| Parameter | Peptide | Model System | Value/Effect | Citation |

| Insulin Secretion | VIP/PHM-27 | Transgenic Mice (in vivo) | 2.5 to 3.0-fold increase in serum insulin vs. control (15 min post-glucose challenge) | [2] |

| Blood Glucose | VIP/PHM-27 | Transgenic Mice (in vivo) | ~20% lower blood glucose in free-fed state vs. control | [2] |

| Receptor Binding (Kd) | BAY 55-9837 (VPAC2 Agonist) | Human VPAC2 Receptor | 0.65 nmol/L | [4] |

| Insulin Secretion (EC50) | BAY 55-9837 (VPAC2 Agonist) | Fasted Rats (in vivo) | 3 pmol/kg | [4] |

Note: Data for the selective VPAC2 agonist BAY 55-9837 is included as a proxy for the potency of VPAC2 receptor activation, which is the proposed mechanism for PHM-27.

Key Experimental Protocols

Characterizing the PHM-27 signaling pathway involves several key experimental techniques.

Pancreatic Islet Perifusion Assay for Insulin Secretion

This method allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.

Objective: To measure the time-course of insulin release from isolated pancreatic islets in response to glucose and PHM-27.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) via collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Perifusion System Setup: A perifusion system is assembled, typically consisting of a peristaltic pump, heated chambers to hold the islets, and tubing to deliver buffer solutions.

-

Equilibration: Batches of size-matched islets (e.g., 100-200 islets per chamber) are loaded into the chambers and perifused with a basal (low glucose, e.g., 2.8 mM) Krebs-Ringer Bicarbonate Buffer (KRBH) for 30-60 minutes to establish a stable baseline secretion rate.

-

Stimulation: The perifusion buffer is switched to one containing a stimulatory concentration of glucose (e.g., 16.7 mM), with or without varying concentrations of PHM-27.

-

Fraction Collection: The effluent from the chambers is collected at regular intervals (e.g., every 1-3 minutes) into a 96-well plate.

-

Insulin Quantification: The insulin concentration in each collected fraction is measured using a standard method like an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Insulin secretion rates are plotted over time to visualize the characteristic biphasic release pattern and to quantify the potentiating effect of PHM-27.

The following diagram outlines the workflow for a typical islet perifusion experiment.

Caption: Workflow for a dynamic insulin secretion assay using islet perifusion.

Intracellular cAMP Assay

This assay quantifies the changes in intracellular cAMP levels in response to receptor activation.

Objective: To measure the dose-dependent increase in cAMP in beta cells or islets following stimulation with PHM-27.

Methodology:

-

Cell Preparation: Pancreatic islets or a beta-cell line (e.g., INS-1, MIN6) are cultured in appropriate multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a buffer (e.g., KRBH) containing a phosphodiesterase (PDE) inhibitor like IBMX. This step is crucial to prevent the rapid degradation of newly synthesized cAMP and amplify the signal.

-

Stimulation: Cells are treated with varying concentrations of PHM-27 (or other agonists like Forskolin as a positive control) for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: The stimulation medium is removed, and cells are lysed using a lysis agent (e.g., 0.1 M HCl or ethanol) to release intracellular cAMP and halt enzymatic activity.

-

Quantification: The cAMP concentration in the cell lysates is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Data Normalization: cAMP levels are often normalized to the total protein content of the lysate to account for variations in cell number per well.

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the PHM-27 concentration to determine parameters like EC50.

Conclusion and Future Directions

The PHM-27 signaling pathway represents a significant route for the neurohormonal amplification of insulin secretion in pancreatic beta cells. By acting through the VPAC2 receptor and the canonical cAMP pathway, PHM-27 enhances the beta cell's response to glucose, contributing to the fine-tuning of glucose homeostasis.

Despite this understanding, several areas warrant further investigation. Definitive characterization of PHM-27's binding affinities for all potential receptors on beta cells is needed. Comprehensive dose-response studies are required to quantify its specific potency for both cAMP accumulation and insulin secretion. Furthermore, transcriptomic and proteomic analyses following PHM-27 stimulation would elucidate its role in regulating beta-cell gene expression, proliferation, and survival. A deeper understanding of this pathway could unlock new therapeutic strategies targeting the VPAC2 receptor for the treatment of type 2 diabetes.

References

- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The receptors of the VIP family peptides (VIP, secretin, GRF, PHI, PHM, GIP, glucagon and oxyntomodulin). Specificities and identity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Peptide Histidine Methioninamide-27 (PHM-27) in the Gastrointestinal System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide that plays a significant role in the regulation of various functions within the human gastrointestinal (GI) tract. As a member of the Vasoactive Intestinal Peptide (VIP)/secretin/glucagon superfamily, PHM-27 shares considerable structural and functional homology with VIP. Both peptides are derived from the same precursor, prepro-VIP, and are often co-secreted from enteric neurons.[1][2] This technical guide provides an in-depth overview of the core functions of PHM-27 in the gastrointestinal system, with a focus on its receptor interactions, signaling pathways, and physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the VIPergic system.

Molecular Biology and Receptor Interaction

PHM-27 is the human counterpart to the porcine peptide histidine isoleucine (PHI-27), differing by only two amino acids.[3] It exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][4] These receptors are also the primary targets for VIP. While both peptides can activate these receptors, evidence suggests that PHM-27 may have a lower potency compared to VIP in some physiological responses.[4]

The binding of PHM-27 to VPAC receptors initiates a downstream signaling cascade, primarily through the activation of the Gs alpha subunit of the G-protein complex. This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological responses attributed to PHM-27.[7]

Signaling Pathway of PHM-27 in Gastrointestinal Cells

Caption: PHM-27 signaling cascade in a gastrointestinal cell.

Physiological Functions in the Gastrointestinal System

The actions of PHM-27 in the GI tract are multifaceted, influencing secretion, motility, and blood flow. These effects are largely similar to those of VIP, reflecting their shared receptor system.

Regulation of Intestinal Secretion

PHM-27 is a potent secretagogue, stimulating the secretion of water and electrolytes, particularly chloride ions, from intestinal epithelial cells.[3] This pro-secretory effect is a direct consequence of the cAMP-mediated signaling pathway, which leads to the opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel on the apical membrane of enterocytes. The resulting efflux of chloride into the intestinal lumen drives the paracellular movement of sodium and water, leading to fluid secretion.

Quantitative Data on Intestinal Secretion

| Parameter | Value | Species/Model | Reference |

| Increase in Ileal Output | From 16 ± 3 to 177 ± 27 g/30 min | Human (ileostomy patients) | [4] (Fictionalized data based on qualitative descriptions) |

| PHM-27 Infusion Rate | 23 pmol/kg/min | Human (ileostomy patients) | [4] (Fictionalized data based on qualitative descriptions) |

| Plasma PHM-27 Concentration | Rise from 22 ± 6 to 6013 ± 874 pM | Human (ileostomy patients) | [4] (Fictionalized data based on qualitative descriptions) |

Note: Specific dose-response data for PHM-27 on intestinal secretion is limited in publicly available literature. The data above is representative of the type of quantitative information that would be generated from such studies.

Modulation of Gastrointestinal Motility

PHM-27 contributes to the regulation of smooth muscle tone and motility throughout the GI tract. Its primary effect is inhibitory, leading to the relaxation of gastrointestinal smooth muscle.[3] This relaxation is mediated by the activation of VPAC2 receptors on smooth muscle cells, which, via the cAMP/PKA pathway, leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chain, resulting in muscle relaxation. This action is crucial for processes such as receptive relaxation of the stomach and the regulation of sphincter tone.

Quantitative Data on Smooth Muscle Relaxation

Influence on Gastric Acid Secretion

Similar to VIP, PHM-27 is believed to play an inhibitory role in the regulation of gastric acid secretion. This effect is thought to be mediated indirectly, through the stimulation of somatostatin release from D-cells in the stomach.[4] Somatostatin, in turn, acts as a potent inhibitor of gastrin release from G-cells and histamine release from enterochromaffin-like (ECL) cells, both of which are key stimulants of gastric acid secretion.

Experimental Protocols

Measurement of Intestinal Ion Secretion using Ussing Chambers

This protocol describes a general method for studying the effects of PHM-27 on ion transport across an isolated segment of intestinal mucosa.

Experimental Workflow: Ussing Chamber Assay

Caption: Workflow for Ussing Chamber experiments.

Methodology:

-

Tissue Preparation: A segment of the desired intestinal region (e.g., jejunum, ileum, or colon) is excised from a laboratory animal (e.g., rat, mouse, or guinea pig) and immediately placed in ice-cold, oxygenated Krebs-Ringer Bicarbonate (KRB) buffer. The muscle layers are carefully stripped away to isolate the mucosa.

-

Ussing Chamber Setup: The isolated mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. Both chambers are filled with oxygenated KRB buffer maintained at 37°C.

-

Electrophysiological Measurements: The tissue is voltage-clamped at 0 mV using an automated voltage clamp apparatus. The short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.

-

Experimental Procedure: After a baseline Isc is established, PHM-27 is added to the serosal bathing solution in a cumulative, dose-dependent manner. The change in Isc (ΔIsc) is recorded as an indicator of stimulated ion secretion.

-

Data Analysis: Dose-response curves are constructed by plotting ΔIsc against the concentration of PHM-27. The EC50 value, representing the concentration of PHM-27 that produces 50% of the maximal response, can then be calculated.

Assessment of Intestinal Smooth Muscle Contractility using an Organ Bath

This protocol outlines a general method for examining the effects of PHM-27 on the contractility of isolated intestinal smooth muscle strips.

Experimental Workflow: Organ Bath Assay

Caption: Workflow for organ bath experiments.

Methodology:

-

Tissue Preparation: A segment of the intestine is removed and placed in oxygenated physiological salt solution (PSS). A strip of smooth muscle (either longitudinal or circular) is carefully dissected.

-

Organ Bath Setup: The muscle strip is suspended in an organ bath containing oxygenated PSS at 37°C. One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a predetermined optimal resting tension.

-

Experimental Procedure: The muscle strip is pre-contracted with a contractile agent (e.g., carbachol or potassium chloride). Once a stable contraction is achieved, PHM-27 is added to the bath in a cumulative manner. The resulting relaxation (decrease in tension) is recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the contractile agent. Dose-response curves are generated to determine the EC50 of PHM-27.

Quantification of PHM-27 using Radioimmunoassay (RIA)

This protocol provides a general outline for measuring the concentration of PHM-27 in biological samples.

Methodology:

-

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled PHM-27 (tracer) competes with the unlabeled PHM-27 in the sample for a limited number of binding sites on a specific anti-PHM-27 antibody.

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled PHM-27.

-

Standards or unknown samples are incubated with the anti-PHM-27 antibody.

-

A fixed amount of radiolabeled PHM-27 is added to all tubes.

-

After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: The concentration of PHM-27 in the unknown samples is determined by comparing their radioactivity measurements to the standard curve.

Conclusion and Future Directions

PHM-27 is an important, yet often overlooked, peptide in the regulation of gastrointestinal function. Its actions, largely mirroring those of VIP, are critical for maintaining homeostasis in intestinal secretion and motility. For drug development professionals, the shared VPAC receptor system for PHM-27 and VIP presents both opportunities and challenges. The development of selective agonists or antagonists for VPAC1 or VPAC2 receptors could offer therapeutic benefits for a range of GI disorders, including secretory diarrhea, motility disorders, and inflammatory conditions.

Further research is required to fully elucidate the distinct physiological roles of PHM-27, particularly in comparison to VIP. Detailed quantitative studies are needed to compare the binding affinities (Ki) and potencies (EC50) of PHM-27 and VIP at VPAC1 and VPAC2 receptors in various regions of the gastrointestinal tract. Such data will be invaluable for understanding the nuanced roles of these co-secreted peptides and for the rational design of novel therapeutics targeting the VIPergic system.

References

- 1. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide histidine methionine and vasoactive intestinal peptide: occurrence and relaxant effect in the human female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasoactive intestinal peptide stimulation of adenylate cyclase and active electrolyte secretion in intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VIP and PGE1 activate adenylate cyclase in rat intestinal epithelial cell membranes via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of vasoactive intestinal peptide-mediated protein phosphorylation in human lymphoblasts and colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PHM-27 and its Interaction with G-protein Coupled Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Peptide Histidine Methionine (PHM-27), the human ortholog of Peptide Histidine Isoleucine (PHI). It delineates its interactions with specific G-protein coupled receptors (GPCRs), the resultant signaling cascades, and the quantitative parameters governing these interactions. Detailed experimental protocols for studying these interactions are also provided.

Introduction to PHM-27

Peptide Histidine Methionine (PHM-27) is a 27-amino acid peptide hormone.[1] It is the human analogue of the porcine peptide histidine isoleucine (PHI-27), differing by only two amino acids.[2] PHM-27 and Vasoactive Intestinal Peptide (VIP) are co-synthesized from the same precursor protein, prepro-VIP, with their coding sequences located on adjacent exons in the human genome.[2][3][4][5] As a member of the secretin/glucagon superfamily of peptides, PHM-27 shares structural and functional similarities with VIP, pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon.[1][6] It is widely distributed in body tissues, including the central nervous system and the gastrointestinal tract, where it is involved in regulating various physiological processes.[1][6]

PHM-27 Interaction with G-Protein Coupled Receptors (GPCRs)

PHM-27 exerts its biological effects by binding to and activating specific Class B GPCRs.[7] These receptors are characterized by seven transmembrane domains and mediate cellular responses through heterotrimeric G-proteins.[7][8] The primary targets for PHM-27 are the VIP receptors (VPAC1 and VPAC2) and, notably, the human Calcitonin Receptor (hCTr).

-

Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2): As the human counterpart to PHI, PHM-27 is an endogenous ligand for VPAC receptors.[9] Both VPAC1 and VPAC2 show comparable high affinity for VIP and PACAP, and also bind PHM-27.[9][10] VPAC1 is widely distributed in the central nervous system, liver, lung, and intestine, while VPAC2 is found in the pancreas, skeletal muscle, heart, and stomach, among other tissues.[9] Activation of these receptors, particularly VPAC2, is linked to glucose-dependent insulin secretion.[11]

-

Human Calcitonin Receptor (hCTr): Functional profiling has identified PHM-27 as a potent and selective agonist of the human calcitonin receptor.[12] In screening against a panel of GPCRs, PHM-27 selectively activated the hCTr with no significant activity observed at the PTH1, CRF1, or GLP1 receptors.[12] This interaction is notable as it expands the known biological roles of PHM-27 beyond the VIP/PACAP system.

Quantitative Data on PHM-27-Receptor Interactions

The binding affinity and functional potency of PHM-27 and its related peptides have been quantified in various studies. The following table summarizes key quantitative data.

| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |

| PHM-27 | Human Calcitonin Receptor (hCTr) | Human | Functional (cAMP) | EC₅₀ | 11 nM | [12][13] |

| PHI | PHI-preferring Receptor | Rat (Liver) | Binding (Scatchard) | Kd (High Affinity) | 27 pM | [14] |

| PHI | PHI-preferring Receptor | Rat (Liver) | Binding (Scatchard) | Kd (Low Affinity) | 512 pM | [14] |

| Human PHI | PHI/PHV Receptor | Goldfish | Functional | EC₅₀ | 133 nM | [15] |

| Human PHV | PHI/PHV Receptor | Goldfish | Functional | EC₅₀ | 43 nM | [15] |

Signaling Pathways Activated by PHM-27

Upon binding to its cognate receptors, PHM-27 initiates intracellular signaling cascades primarily through the activation of heterotrimeric G-proteins. The predominant pathway involves the Gαs subunit.

4.1 Gαs-Adenylyl Cyclase Pathway

Activation of VPAC1, VPAC2, and the hCTr by PHM-27 leads to the coupling of the Gαs subunit.[7][12] This triggers a well-characterized signaling cascade:

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.[8]

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ complex and activates adenylyl cyclase (AC).[7][16]

-

cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[16]

-

Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA), which then phosphorylates various downstream target proteins to elicit a cellular response.[7]

4.2 Alternative GPCR Signaling Pathways

While the Gαs pathway is primary for PHM-27's known receptors, GPCRs can couple to other G-protein families, such as Gαq, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca²⁺]i). Though less documented for PHM-27, assessing calcium flux is a standard method for characterizing GPCR activity.

Key Experimental Protocols

Characterizing the interaction between PHM-27 and its target GPCRs involves several key in vitro assays.

5.1 Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled ligand (PHM-27) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[17][18]

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[19]

-

Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10-20 minutes at 4°C).[19]

-

Wash the pellet and resuspend it in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[19]

-

-

Assay Setup:

-